molecular formula C13H12BrNO2 B11820021 (1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol

(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol

Cat. No.: B11820021
M. Wt: 294.14 g/mol
InChI Key: PNZAQBUMCZEITD-UHFFFAOYSA-N
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Description

(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol is a chemical compound that features a bromophenyl group attached to an isoxazole ring, which is further connected to a cyclopropylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne, forming the isoxazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is brominated using bromine or a brominating agent.

    Cyclopropylmethanol Attachment: The final step involves the attachment of the cyclopropylmethanol group to the isoxazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopropylmethanol moiety can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1-(5-Phenylisoxazol-3-yl)cyclopropyl)methanol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    (1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol: The bromine atom is positioned differently, potentially affecting its chemical and biological properties.

Uniqueness

(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

[1-[5-(2-bromophenyl)-1,2-oxazol-3-yl]cyclopropyl]methanol

InChI

InChI=1S/C13H12BrNO2/c14-10-4-2-1-3-9(10)11-7-12(15-17-11)13(8-16)5-6-13/h1-4,7,16H,5-6,8H2

InChI Key

PNZAQBUMCZEITD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=NOC(=C2)C3=CC=CC=C3Br

Origin of Product

United States

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